5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile typically involves the nitration of 2-[(4-phenoxyphenyl)amino]benzonitrile. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 5-Amino-2-[(4-phenoxyphenyl)amino]benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile is primarily used in proteomics research . It may also have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies.
Mechanism of Action
The exact mechanism of action of 5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile is not well-documented. compounds with similar structures often exert their effects by interacting with specific proteins or enzymes, thereby modulating their activity. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(3-phenylpropylamino)benzoic acid: This compound is a potent chloride channel blocker.
5-Amino-2-[(4-phenoxyphenyl)amino]benzonitrile: This is the reduced form of 5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile.
Uniqueness
This compound is unique due to its specific nitro and phenoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups allow it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
5-nitro-2-(4-phenoxyanilino)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c20-13-14-12-16(22(23)24)8-11-19(14)21-15-6-9-18(10-7-15)25-17-4-2-1-3-5-17/h1-12,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUDRVZQOIBAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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